molecular formula C27H30F6N2O2 B7826050 Dutasteride-13C6

Dutasteride-13C6

Cat. No.: B7826050
M. Wt: 534.5 g/mol
InChI Key: JWJOTENAMICLJG-JADBXJRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dutasteride-13C6 is a labeled form of dutasteride, a synthetic 4-azasteroid compound. It is primarily used as an internal standard for the quantification of dutasteride in various analytical applications. Dutasteride itself is a dual inhibitor of the enzyme 5α-reductase, which is responsible for converting testosterone to dihydrotestosterone (DHT), a hormone involved in the development and enlargement of the prostate gland .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dutasteride-13C6 involves the incorporation of carbon-13 isotopes into the molecular structure of dutasteride. This is typically achieved through multi-step organic synthesis, where specific carbon atoms in the precursor molecules are replaced with carbon-13 labeled atoms. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperature and pressure to ensure the successful incorporation of the isotopes .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced analytical techniques to monitor the incorporation of carbon-13 isotopes. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its high purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions: Dutasteride-13C6 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Dutasteride-13C6 is widely used in scientific research for various applications, including:

    Chemistry: As an internal standard in analytical chemistry for the quantification of dutasteride using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

    Biology: In studies investigating the metabolism and pharmacokinetics of dutasteride.

    Medicine: In clinical research to monitor the levels of dutasteride in biological samples.

    Industry: In the quality control and validation of pharmaceutical formulations containing dutasteride

Mechanism of Action

Dutasteride-13C6, like dutasteride, exerts its effects by inhibiting the enzyme 5α-reductase. This enzyme exists in two isoforms, type I and type II, both of which are involved in the conversion of testosterone to dihydrotestosterone (DHT). By inhibiting these enzymes, dutasteride reduces the levels of DHT, thereby preventing the development and enlargement of the prostate gland. The inhibition is potent, selective, and irreversible, leading to a significant decrease in circulating DHT levels .

Comparison with Similar Compounds

    Finasteride: Another 5α-reductase inhibitor, but it primarily inhibits type II isoform.

    Epristeride: A non-steroidal 5α-reductase inhibitor with a different mechanism of action.

Uniqueness of Dutasteride-13C6: this compound is unique due to its dual inhibition of both type I and type II isoforms of 5α-reductase, making it more potent than finasteride. Additionally, the incorporation of carbon-13 isotopes allows for precise quantification and analysis in research applications .

Properties

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,10,12-13,15-17,19,21H,4,6-9,11H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,21+,24-,25+/m0/s1/i3+1,5+1,13+1,14+1,18+1,20+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJOTENAMICLJG-JADBXJRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)N[13C]4=[13C]([13CH]=[13CH][13C](=[13CH]4)C(F)(F)F)C(F)(F)F)CC[C@@H]5[C@@]3(C=CC(=O)N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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